4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid is a fluorinated organic compound with the molecular formula C10H8F4O2. It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which impart unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development, particularly for its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid
- 4,4,4-Trifluoro-2-(4-chlorophenyl)-3-methylbutanoic acid
- 4,4,4-Trifluoro-2-(4-bromophenyl)-3-methylbutanoic acid
Uniqueness
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHKTVAHSGWUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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